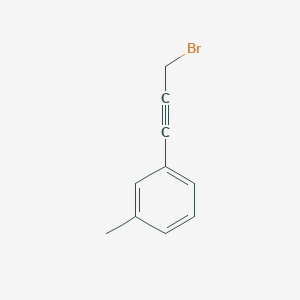

1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene

Description

Properties

IUPAC Name |

1-(3-bromoprop-1-ynyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWRDUQOXDZGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C#CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015098-91-5 | |

| Record name | 1-(3-bromoprop-1-yn-1-yl)-3-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 1 3 Bromo Prop 1 Ynyl 3 Methyl Benzene

Electrophilic Addition Reactions to the Alkyne Moiety

The carbon-carbon triple bond in 1-(3-bromo-prop-1-ynyl)-3-methyl-benzene is susceptible to electrophilic attack. These reactions proceed by breaking the pi bonds of the alkyne to form new single bonds.

The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the triple bond of an alkyne is a characteristic electrophilic addition reaction. jove.com With one equivalent of a halogen, the reaction typically yields a dihaloalkene. jove.comunacademy.com The reaction is highly stereoselective, proceeding through an anti-addition mechanism. jove.comlibretexts.org This stereospecificity is attributed to the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the opposite face of the ring, leading predominantly to the formation of the trans (E)-isomer. jove.commasterorganicchemistry.com

The reaction of this compound with one equivalent of bromine (Br₂) is expected to yield (E)-1-(1,2-dibromo-3-bromoprop-1-en-1-yl)-3-methylbenzene. The presence of the electron-donating methyl group on the benzene (B151609) ring may slightly influence the reaction rate, but the stereochemical outcome is dictated by the bridged halonium ion intermediate. If an excess of the halogen is used, a second addition can occur to the resulting alkene, yielding a tetrahaloalkane. unacademy.comlibretexts.org

Table 1: Halogenation of this compound

| Reactant | Reagent (1 equiv.) | Major Product | Stereochemistry |

| This compound | Br₂ | (E)-1-(1,2-Dibromo-3-bromoprop-1-en-1-yl)-3-methylbenzene | anti-addition |

| This compound | Cl₂ | (E)-1-(3-Bromo-1,2-dichloroprop-1-en-1-yl)-3-methylbenzene | anti-addition |

This table illustrates the expected major products based on the general mechanism of alkyne halogenation.

Hydrohalogenation involves the addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond. The reaction with one equivalent of HX typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the alkyne that is bonded to the propargylic CH₂Br group, and the halide adds to the carbon bonded to the tolyl group. libretexts.orgmasterorganicchemistry.com This regioselectivity is due to the formation of the more stable vinyl cation intermediate, which is stabilized by the aryl substituent. The addition of a second equivalent of HX to the resulting haloalkene also follows Markovnikov's rule, leading to a geminal dihalide, where both halogen atoms are attached to the same carbon. unacademy.commasterorganicchemistry.com In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, resulting in an anti-Markovnikov product where the bromine atom adds to the less substituted carbon. libretexts.orgyoutube.com

Hydration of the alkyne moiety in this compound can lead to the formation of a ketone. This transformation is typically catalyzed by mercury(II) salts (like HgSO₄) in aqueous sulfuric acid. libretexts.org The reaction follows Markovnikov's regioselectivity, with the initial addition of water across the triple bond forming an enol intermediate. libretexts.orglibretexts.org This enol is unstable and rapidly tautomerizes to the more stable keto form. For an internal alkyne like the target compound, hydration will yield a ketone. Alternatively, hydroboration-oxidation provides a method for the anti-Markovnikov hydration of alkynes. Using a sterically hindered borane (B79455) reagent like disiamylborane (B86530) (Sia₂BH) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, will lead to an enol that tautomerizes to an aldehyde if the alkyne were terminal. libretexts.orglibretexts.org For an internal alkyne, this would lead to a ketone with the carbonyl at the carbon atom further from the aryl group.

Table 2: Hydrohalogenation and Hydration Products

| Reaction | Reagents | Regioselectivity | Expected Product |

| Hydrobromination | HBr (1 equiv.) | Markovnikov | 1-(1,3-Dibromoprop-1-en-1-yl)-3-methylbenzene |

| Hydrobromination | HBr, ROOR | anti-Markovnikov | (E/Z)-1-(2,3-Dibromoprop-1-en-1-yl)-3-methylbenzene |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | 1-(3-Bromopropan-2-on-1-yl)-3-methylbenzene |

| Hydroboration-Oxidation | 1. Sia₂BH; 2. H₂O₂, NaOH | anti-Markovnikov | 3-Bromo-1-(m-tolyl)propan-1-one |

This table outlines the expected products from the electrophilic addition of HX and water to the alkyne, highlighting the regiochemical outcomes.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of both an aryl bromide and a propargyl bromide functionality allows this compound to participate in a range of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Sonogashira Coupling: This reaction typically couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.govwikipedia.org The aryl bromide moiety of this compound is an excellent substrate for Sonogashira coupling with a variety of terminal alkynes. nih.gov This would result in the formation of a new carbon-carbon bond at the 3-position of the tolyl ring, extending the conjugated system. While the propargyl bromide part is not a standard substrate for Sonogashira reaction, competitive reactions might occur. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgyoutube.com The aryl bromide portion of the molecule can readily participate in Heck reactions with various alkenes, such as styrenes or acrylates, in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This reaction would attach a vinyl group to the tolyl ring at the position of the bromine atom.

Suzuki Coupling: This versatile reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org The aryl bromide in this compound can be efficiently coupled with aryl, heteroaryl, or vinyl boronic acids to generate more complex biaryl or styrenyl structures. researchgate.netnih.gov

Table 3: Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Reactive Site | Catalyst System | Product Type |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl Bromide | Pd catalyst, Cu(I) cocatalyst, Base | Diaryl Alkyne Derivative |

| Heck | Alkene (R-CH=CH₂) | Aryl Bromide | Pd catalyst, Base | Substituted Styrene Derivative |

| Suzuki | Boronic Acid (R-B(OH)₂) | Aryl Bromide | Pd catalyst, Base | Biaryl or Styrene Derivative |

This table summarizes the potential applications of the target molecule in major cross-coupling reactions, focusing on the reactivity of the aryl bromide moiety.

In addition to traditional organometallic cycles, coupling reactions can proceed through radical intermediates. Aryl radicals can be generated from aryl bromides under certain conditions, such as photoredox catalysis or with specific transition metal systems. nih.govacs.org The resulting aryl radical, derived from the C(sp²)-Br bond cleavage of this compound, can then engage in coupling reactions. For instance, it can be trapped by arenes to form biaryl compounds or add to alkenes in a radical-mediated Heck-type process. acs.orgacs.org These radical pathways can sometimes offer different reactivity or selectivity compared to the classical polar mechanisms. The generation of the aryl radical can be influenced by the choice of catalyst, ligands, and additives, providing an alternative route for C-C bond formation. nih.govacs.org

Cyclization and Annulation Reactions

The bifunctional nature of this compound, containing both an electrophilic propargylic carbon and a nucleophilic alkyne, as well as the aryl ring, makes it a candidate for intramolecular cyclization and annulation reactions to form various cyclic structures. digitellinc.comnih.gov

For instance, under basic conditions, intramolecular attack of a nucleophile generated elsewhere on the molecule (or from an external reagent that has reacted with the aryl bromide) onto the propargylic position could lead to cyclization. More complex cascade reactions can also be envisaged. For example, after a cross-coupling reaction on the aryl bromide, the newly introduced functional group could participate in a cyclization with the propargyl alkyne side chain.

Furthermore, reactions analogous to the thermal cyclization of aryl propargyl ethers, which proceed via a Claisen rearrangement followed by subsequent cyclization steps, suggest potential pathways for forming chromene-like or other heterocyclic structures if the propargyl bromide is first converted to an ether or a similar functionality. nsf.govelectronicsandbooks.com Transition metal catalysis can also induce novel cyclizations. For example, ruthenium or rhodium complexes have been shown to catalyze the cyclization of aryl propargyl acetates and related compounds, leading to complex polycyclic systems. nih.govnih.gov The specific products of such reactions would be highly dependent on the reaction conditions and the catalytic system employed. Annulation reactions, where a new ring is formed onto the existing benzene ring, are also plausible, potentially through intramolecular Heck-type reactions or other metal-catalyzed C-H activation/cyclization sequences. du.edu

Transition-Metal-Free Carbocyclization and Heterocyclization

Transition-metal-free cyclization reactions of aryl-alkynes are valuable methods for the synthesis of carbo- and heterocyclic frameworks. For substrates similar to this compound, these transformations often proceed under basic or thermal conditions. For instance, related 2-ynylphenols undergo base-catalyzed intramolecular cyclization to form 2-substituted benzo[b]furans. nih.gov This type of reaction, known as a 5-exo-dig cyclization, is generally efficient and proceeds under mild conditions with a suitable base like cesium carbonate. nih.gov While no specific examples involving this compound are reported, it is conceivable that a corresponding phenolic analogue could undergo a similar transformation.

Gold(I)-Catalyzed Annulations

Gold(I) catalysts are renowned for their ability to activate carbon-carbon triple bonds towards nucleophilic attack, enabling a wide range of annulation reactions. In the context of aryl-alkynes, gold catalysis can facilitate intramolecular reactions to construct complex polycyclic systems. For example, gold catalysts have been employed in the annulation of 1,8-dialkynylnaphthalenes to yield indenophenalene derivatives. nih.gov These reactions can proceed through vinyl cation or gold(I) vinylidene intermediates. nih.gov Although no gold-catalyzed annulations of this compound have been specifically described, the presence of the alkyne functionality suggests its potential as a substrate in such transformations.

Functional Group Interconversions and Derivatizations

The functional groups within this compound allow for a variety of chemical modifications.

Conversion to Terminal Alkynes

The conversion of a propargyl bromide to a terminal alkyne is a fundamental transformation in organic synthesis. This is typically achieved via a two-step sequence involving substitution with a nucleophile followed by an elimination reaction. However, specific literature detailing this conversion for this compound is not available.

Formation of Substituted Vinyl Halides

The addition of hydrogen halides across the triple bond of an alkyne can lead to the formation of vinyl halides. The regioselectivity of this hydrohalogenation is governed by Markovnikov's rule, although anti-Markovnikov products can be obtained under specific conditions, often involving radical initiators or transition metal catalysts. There are no specific reports on the hydrohalogenation of this compound to form substituted vinyl halides. General methods for the synthesis of vinyl bromides from alkynes are well-established in organic chemistry. organic-chemistry.org

Multi-Component Reactions (MCRs) Involving Alkyne Derivatives

Multi-component reactions are powerful tools for the rapid assembly of complex molecules in a single step. organic-chemistry.org Alkyne derivatives are frequently used as substrates in MCRs. For instance, the Groebke-Blackburn-Bienaymé reaction is an isocyanide-based MCR that can involve alkyne-containing components to produce substituted imidazopyridines. While MCRs are a broad class of reactions, no specific examples involving this compound as a reactant have been documented in the searched literature.

Mechanistic Investigations of Reactions Involving 1 3 Bromo Prop 1 Ynyl 3 Methyl Benzene

Elucidation of Reaction Pathways and Intermediates

While specific mechanistic studies on 1-(3-bromo-prop-1-ynyl)-3-methyl-benzene are not extensively documented, its structure allows for predictions of its reactivity based on well-established reaction pathways for its constituent functional groups. The primary modes of reaction are expected to be nucleophilic substitution at the propargylic position and palladium-catalyzed cross-coupling reactions at the aryl bromide.

One of the most relevant reaction classes for the aryl bromide portion of the molecule is the Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

The palladium cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. wikipedia.org This is followed by a transmetalation step where an alkynyl group is transferred from a copper acetylide (generated in the copper cycle) to the palladium(II) complex. The final step is reductive elimination, which yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.org

The copper cycle involves the deprotonation of a terminal alkyne by a base, followed by the formation of a copper(I) acetylide. wikipedia.org This copper acetylide is the key intermediate that participates in the transmetalation step of the palladium cycle. wikipedia.org

In the context of this compound, intramolecular reactions could also be envisioned, potentially leading to cyclic products. Furthermore, the propargyl bromide moiety is susceptible to nucleophilic attack. These reactions can proceed through an S(_N)2 mechanism or an S(_N)2' mechanism, the latter involving attack at the alkyne and leading to an allenic product. The choice of pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. acs.org Base-promoted reactions of similar propargyl bromides in aqueous ethanol (B145695) have been studied, revealing complex pathways and the formation of various products. acs.org

Intermediates in these reactions are often transient and difficult to isolate. In palladium-catalyzed reactions, key intermediates include the oxidative addition product (an organopalladium(II) complex) and the diorganopalladium(II) species formed after transmetalation. nih.gov For reactions at the propargylic position, charged intermediates or transition states are involved, the nature of which dictates the final product distribution.

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. nih.gov While direct computational studies on this compound are scarce, extensive computational work has been performed on related systems, providing a framework for understanding its reactivity.

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions like the Sonogashira coupling. These studies help in identifying the structures of transition states and intermediates, and in calculating their relative energies, thereby providing a detailed picture of the reaction pathway. For instance, computational studies on the oxidative addition of aryl halides to palladium(0) complexes have shown that in solution, the reaction may proceed through a pathway involving the dissociation of the halide from a prereaction complex, followed by collapse to the product, rather than a concerted transition state as seen in the gas phase. acs.org

Computational studies have also been applied to understand nucleophilic substitution reactions. For concerted nucleophilic aromatic substitution reactions, calculations have shown a single transition state with an energy barrier that can be correlated with experimental observations. chemrxiv.org Similar computational approaches could be applied to model the nucleophilic substitution reactions at the propargylic position of this compound, helping to predict the regioselectivity (S(_N)2 vs. S(_N)2') and the influence of substituents on the reaction rate.

The table below presents representative data from computational studies on related reactions, illustrating the type of information that can be obtained.

| Reaction Type | System Studied | Computational Method | Key Finding |

| Oxidative Addition | PhX + [Pd(PP)] | DFT with solvation model | Ligand dissociation is the rate-limiting step in solution. acs.org |

| Nucleophilic Aromatic Substitution | Pentafluoropyridine + Phenolates | DFT | A concerted one-step displacement is favored. chemrxiv.org |

| Vicarious Nucleophilic Substitution | Nitroarenes + Nucleophiles | DFT (B3LYP/6-311G(d,p)) | Theoretical electrophilicity scales correlate with experimental kinetic results. nih.gov |

Kinetic and Thermodynamic Considerations

The rates and equilibria of chemical reactions are governed by kinetic and thermodynamic parameters. For reactions involving this compound, these parameters would be crucial for optimizing reaction conditions and understanding the factors that control product formation.

In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step. acs.org Kinetic studies on the oxidative addition of aryl bromides to palladium(I) complexes to form palladium(III) complexes have been conducted, revealing insights into the reaction mechanism. chemrxiv.orgchemrxiv.orgresearchgate.net The electronic and steric properties of the aryl bromide and the ligands on the palladium catalyst significantly influence the rate of this step. Electron-withdrawing groups on the aryl ring generally accelerate the reaction, while electron-donating groups slow it down.

| Reaction | Compound | Enthalpy of Reaction (ΔH, kcal/mol) | Free Energy of Reaction (ΔG, kcal/mol) |

| Oxidative Addition to Pd(I) | Substituted Aryl Bromides | Varies with substituent | Generally favorable |

Note: Specific values for this compound are not available and would require dedicated experimental or computational studies.

For the nucleophilic substitution at the propargylic position, kinetic studies would help to distinguish between S(_N)2 and S(_N)2' pathways. The rate of these reactions would be influenced by the concentration of the nucleophile and the substrate, the nature of the solvent, and the temperature.

Role of Catalysts and Ligands in Modulating Reactivity

In palladium-catalyzed cross-coupling reactions, the choice of catalyst and, more specifically, the ligands coordinated to the palladium center, plays a paramount role in determining the efficiency, selectivity, and scope of the reaction. libretexts.org Ligands can influence the reactivity of the catalyst in several ways:

Solubility and Stability: Ligands can solubilize the palladium catalyst in the reaction medium and protect it from deactivation (e.g., by forming palladium black).

Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step. Conversely, electron-withdrawing ligands can enhance the rate of reductive elimination.

Steric Effects: The steric bulk of ligands can influence the coordination number of the palladium center and the accessibility of the catalytic site. Bulky ligands often promote the formation of monoligated palladium species, which are highly reactive in oxidative addition. libretexts.org They can also influence the selectivity of the reaction, for example, by favoring the formation of one regioisomer over another.

In Sonogashira couplings of aryl bromides, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are commonly used. researchgate.net The choice of ligand can be critical for achieving high yields, especially with less reactive aryl bromides. For instance, bulky, electron-rich phosphine ligands have been shown to be effective for the Suzuki coupling of unreactive aryl chlorides, a principle that also applies to aryl bromides. libretexts.org

The nature of the catalyst is also crucial in propargylic substitution reactions. While these reactions can occur without a catalyst, various metals, including copper and iron, have been shown to catalyze them, often leading to higher yields and selectivities. rsc.org For example, copper(I) has been used to mediate the cross-coupling of organostannanes with sulfur electrophiles. mdpi.com In the context of this compound, a copper catalyst could potentially facilitate nucleophilic substitution at the propargylic position.

The following table summarizes the effects of different ligands on a representative palladium-catalyzed cross-coupling reaction.

| Catalyst System | Ligand | Key Effect | Application |

| Palladium(II) acetate (B1210297) | Triphenylphosphine (PPh₃) | General-purpose ligand | Sonogashira and Suzuki couplings |

| Palladium(II) acetate | Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky, electron-rich ligand | Suzuki couplings of unreactive aryl chlorides |

| [PdCl₂(dppf)] | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate ligand, provides stability | Suzuki and Negishi couplings |

| Copper(I) iodide | (none) | Co-catalyst in Sonogashira coupling | Activates terminal alkyne |

Theoretical and Computational Chemistry Studies on 1 3 Bromo Prop 1 Ynyl 3 Methyl Benzene

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene can be elucidated using various computational methods. A fundamental analysis would involve the examination of its molecular orbitals (MOs), electron density distribution, and the nature of the chemical bonds within the molecule.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. For aromatic systems like this, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-orbital. The energies of these orbitals and their distribution across the molecule would be of primary interest. In a related study on phenylacetylene, the HOMO and LUMO were found to be delocalized over the entire molecule, a characteristic feature of conjugated systems. researchgate.net The presence of the bromine atom and the methyl group would be expected to perturb these orbitals. The electron-withdrawing nature of the bromine atom would likely lower the energy of the orbitals, while the electron-donating methyl group would raise them.

Electron Density and Bonding: An analysis of the electron density, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), would reveal the nature of the chemical bonds. This analysis can quantify the degree of covalent and ionic character in each bond. For instance, the C-Br bond would exhibit significant ionic character due to the high electronegativity of bromine. The delocalization of π-electrons within the benzene ring is a key feature of its aromaticity and contributes to its stability. nih.govnih.gov

Illustrative Data on Related Systems:

To illustrate the type of data generated in such studies, the following table presents hypothetical molecular orbital energies for this compound, based on general trends observed for similar molecules.

| Molecular Orbital | Energy (eV) | Description |

| HOMO-1 | -9.85 | π-orbital of the benzene ring |

| HOMO | -9.12 | π-orbital with contribution from the alkyne |

| LUMO | -1.23 | π-orbital delocalized over the aromatic system |

| LUMO+1 | -0.78 | π-orbital with significant alkyne character |

Note: This data is illustrative and not from actual calculations on this compound.

Quantum Chemical Calculations of Reactivity and Selectivity

Reactivity Descriptors: A range of descriptors derived from conceptual Density Functional Theory (DFT) can be used to predict reactivity. These include:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most reactive sites for nucleophilic and electrophilic attack.

For this compound, the bromine atom would be a likely site for nucleophilic substitution. The alkyne group could also be susceptible to addition reactions. The aromatic ring could undergo electrophilic substitution, with the directing effects of the methyl and propargyl bromide substituents influencing the regioselectivity.

Illustrative Reactivity Descriptor Data:

The following table provides hypothetical values for global reactivity descriptors for this compound.

| Descriptor | Value (au) | Interpretation |

| Chemical Hardness (η) | 3.95 | High hardness suggests high stability |

| Electronegativity (χ) | 4.17 | Indicates the ability to attract electrons |

| Electrophilicity Index (ω) | 2.20 | Moderate electrophilicity |

Note: This data is illustrative and not from actual calculations on this compound.

Molecular Dynamics Simulations (if applicable)

While there are no specific molecular dynamics (MD) simulations reported for this compound, this computational technique could be employed to study its dynamic behavior, particularly in different solvent environments or its interactions with other molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, diffusion, and intermolecular interactions over time. For a relatively rigid molecule like this, MD might be most relevant for studying its behavior in solution or at interfaces.

Prediction of Spectroscopic Signatures

Computational chemistry is widely used to predict various spectroscopic signatures, which can be invaluable for identifying and characterizing a compound.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. nih.gov The predicted spectrum for this compound would show distinct signals for the aromatic protons, the methyl protons, and the methylene (B1212753) protons adjacent to the bromine atom. The chemical shifts would be influenced by the electronic environment of each nucleus.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. Key vibrational modes for this molecule would include the C-H stretching of the aromatic ring and methyl group, the C≡C stretching of the alkyne, and the C-Br stretching. The NIST WebBook provides experimental IR data for the related compound 1-bromo-3-methyl-benzene, which could serve as a reference. nist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. nih.gov The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which for this molecule would likely be π → π* transitions within the conjugated system.

Illustrative Predicted Spectroscopic Data:

The following table presents a hypothetical prediction of key spectroscopic features for this compound.

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | C≡C (alkyne) | ~80-90 ppm |

| ¹H NMR | -CH₃ | ~2.3 ppm |

| IR | C≡C stretch | ~2200 cm⁻¹ |

| UV-Vis | λmax | ~250 nm |

Note: This data is illustrative and based on typical values for similar functional groups.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Analysis

High-Resolution NMR Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene". Both ¹H and ¹³C NMR provide critical data for confirming the compound's identity and for tracking its participation in chemical reactions.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the methylene (B1212753) protons of the propargyl group. The aromatic protons on the meta-substituted ring would appear as a complex multiplet pattern in the range of δ 7.0-7.5 ppm. The methyl group protons would present as a singlet around δ 2.3 ppm. The methylene protons adjacent to the bromine atom are anticipated to show a singlet at approximately δ 4.1-4.3 ppm. For comparison, the methylene protons in the related compound, propargyl bromide, appear at δ 3.87 ppm. chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. The carbon atoms of the methyl group would resonate at approximately δ 21 ppm. The aromatic carbons would generate a series of signals between δ 120 and 140 ppm. The acetylenic carbons are expected in the δ 80-90 ppm region, and the carbon of the bromomethyl group would appear further downfield, likely in the range of δ 10-20 ppm.

Mechanistic studies involving "this compound" heavily rely on NMR. For instance, in substitution reactions where the bromide is displaced, the chemical shift of the methylene protons would be significantly altered, providing direct evidence of the reaction progress. Similarly, any transformation involving the alkyne or the aromatic ring would be readily observable in both the ¹H and ¹³C NMR spectra.

| Proton | Expected Chemical Shift (ppm) | Notes |

| Aromatic-H | 7.0-7.5 | Complex multiplet |

| -CH₃ | ~2.3 | Singlet |

| -C≡C-CH₂Br | ~4.1-4.3 | Singlet |

| Carbon | Expected Chemical Shift (ppm) |

| -C H₃ | ~21 |

| C -Br | 10-20 |

| -C ≡C- | 80-90 |

| Aromatic-C | 120-140 |

Advanced Mass Spectrometry Techniques (e.g., HR-MS, ESI-MS)

Advanced mass spectrometry (MS) techniques are vital for the accurate mass determination and fragmentation analysis of "this compound". High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition of the molecule and its reaction products.

Electron Ionization (EI): In EI-MS, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic [M+2]⁺ peak of nearly equal intensity would also be present, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. youtube.com Common fragmentation patterns for alkyl halides include the loss of the halogen atom as a radical, leading to a [M-Br]⁺ fragment. youtube.com For "this compound," this would result in a prominent peak corresponding to the 3-methylphenylpropargyl cation. Further fragmentation of the aromatic ring and the propargyl chain would also be observed.

Electrospray Ionization (ESI-MS): While less common for non-polar compounds like this, ESI-MS can be employed in mechanistic studies, particularly when charged intermediates or products are involved. It is a soft ionization technique that often leaves the molecular ion intact.

The use of MS in reaction monitoring is crucial. For example, in a coupling reaction where the bromine is substituted, the disappearance of the characteristic isotopic pattern of the starting material and the appearance of the new product's molecular ion peak would provide clear evidence of the transformation.

| Ion | Description | Significance |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks | Confirms the presence of one bromine atom. |

| [M-Br]⁺ | Loss of bromine radical | A common fragmentation pathway for bromo-compounds. |

| [C₁₀H₉]⁺ | Propargyl cation fragment | Indicates the stability of the carbocation formed after Br loss. |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state. If "this compound" can be obtained as a suitable single crystal, this technique would offer precise measurements of bond lengths, bond angles, and intermolecular interactions.

While no specific crystal structure for "this compound" is publicly available, data from related aromatic compounds can provide expectations. For instance, X-ray diffraction studies on benzene (B151609) derivatives confirm the planarity of the aromatic ring with C-C bond lengths intermediate between single and double bonds. docbrown.info The C-C-C and C-C-H bond angles within the benzene ring are typically found to be 120°. docbrown.info

For "this compound," X-ray crystallography would definitively establish the geometry around the acetylenic bond and the conformation of the propargyl bromide side chain relative to the aromatic ring. This information is invaluable for understanding steric effects in its reactions and for validating computational models of its structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and for monitoring the progress of reactions involving "this compound".

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C≡C triple bond stretch is expected to be a weak to medium band in the region of 2260-2100 cm⁻¹. The C-Br stretching vibration will be found in the fingerprint region, typically between 600 and 500 cm⁻¹. For the related propargyl bromide, a prominent C-Br stretch is observed. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. spectroscopyonline.com The C≡C triple bond, being a more symmetric vibration, often gives a stronger signal in the Raman spectrum compared to the IR spectrum. The aromatic ring vibrations also produce characteristic Raman signals.

These techniques are particularly useful for real-time reaction monitoring. For example, in a reaction where the C≡C bond is hydrogenated, the disappearance of the 2260-2100 cm⁻¹ band would be a clear indicator of the reaction's progress.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2950-2850 | FT-IR, Raman |

| C≡C Stretch | 2260-2100 | FT-IR (weak/medium), Raman (strong) |

| C-Br Stretch | 600-500 | FT-IR |

Chiroptical Spectroscopy for Asymmetric Synthesis Studies (if stereochemistry is induced)

"this compound" is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if this compound is used as a substrate in an asymmetric synthesis to introduce a stereocenter, chiroptical spectroscopy becomes a critical tool for analysis.

For instance, if the propargyl bromide undergoes a substitution reaction with a nucleophile that results in the formation of a new chiral center, the product would be optically active. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) could then be used to determine the absolute configuration of the product, often by comparing the experimental spectra with those predicted by quantum chemical calculations. nih.gov

The application of chiroptical probes is another relevant technique. In this approach, an achiral chromophoric group is attached to the chiral product, inducing a characteristic ECD signal from which the absolute configuration can be deduced. nih.gov While there are no specific studies on the chiroptical properties of derivatives of "this compound," the principles of chiroptical spectroscopy would be directly applicable should a chiral derivative be synthesized. cas.czcas.cz

Advanced Applications and Materials Science Prospects of 1 3 Bromo Prop 1 Ynyl 3 Methyl Benzene Derivatives

Building Blocks for Complex Molecular Architectures (non-pharmaceutical)

The inherent reactivity of 1-(3-bromo-prop-1-ynyl)-3-methyl-benzene makes it a valuable building block for constructing elaborate non-pharmaceutical molecular structures. The compound's utility stems from two primary reactive sites: the bromine atom on the propargylic chain and the aromatic ring, which can also be functionalized.

The propargyl bromide group is susceptible to nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, such as amines, alcohols, or other carbon-based fragments. smolecule.com Furthermore, the terminal alkyne can participate in reactions like the Sonogashira coupling, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.

The benzene (B151609) ring itself, with its methyl substituent, can undergo further electrophilic aromatic substitution, although the existing groups will direct the position of new substituents. More significantly, the bromo-substituted analogue, 1-bromo-3-(prop-1-ynyl)benzene, is known to participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. smolecule.comchemicalbook.com In these processes, the bromine atom on the ring acts as a leaving group to form new carbon-carbon bonds. This dual reactivity at both the propargylic chain and a potential ring-bromo substituent provides a powerful toolkit for synthetic chemists to assemble complex, polysubstituted aromatic compounds. pressbooks.pub

A related compound, (3-bromo-1-propyn-1-yl)-benzene, is known to be synthesized through a radical mechanism and can react with nitrogen nucleophiles to create derivatives. biosynth.com This reactivity profile highlights the capability of these propargyl bromides to serve as electrophilic partners in building more complex molecular frameworks.

Table 1: Key Reactions for Molecular Architecture

| Reaction Type | Reactive Site | Potential Products |

|---|---|---|

| Nucleophilic Substitution | Propargylic Bromine | Ethers, Amines, Alkylated compounds |

| Cross-Coupling (e.g., Suzuki, Heck) | Aryl Bromide (on related structures) | Biaryls, Substituted Alkenes |

Applications in Organic Materials Science (e.g., polymers, optoelectronic components)

The structural features of this compound derivatives are highly promising for the field of organic materials science. The presence of a terminal alkyne group is particularly significant for polymerization reactions.

Research on analogous compounds, such as (prop-2-ynyloxy)benzene derivatives, demonstrates their role as monomers. nih.gov The terminal alkyne is a reactive functional group that can undergo polymerization, often under mild conditions, to form linear or grafted polymeric materials. nih.gov These alkynes can serve as "end-capping" agents, which control the termination of a polymer chain, thereby influencing the polymer's final properties. nih.gov

The combination of a rigid aromatic ring and a reactive alkyne suggests potential applications in:

Conjugated Polymers: The alkyne can be polymerized to create polyacetylene-type backbones. The aromatic rings attached to this backbone would influence the polymer's electronic properties, making them candidates for conductive polymers or organic semiconductors.

Thermosetting Resins: The high reactivity of the alkyne group makes it suitable for creating cross-linked, thermally stable polymer networks upon curing.

Optoelectronic Materials: The extended π-conjugation that can be achieved by incorporating this molecule into larger systems is a key requirement for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern on the benzene ring can be used to fine-tune the material's energy levels and photophysical properties.

While direct applications of this compound in specific, commercially available materials are not widely documented, its potential as a monomer and building block for functional organic materials is clear based on the known reactivity of its functional groups. nih.gov

Supramolecular Assembly and Nanomaterials (if applicable)

Currently, there is limited specific information in the scientific literature regarding the application of this compound in the fields of supramolecular assembly and nanomaterials. However, the structural motifs present in the molecule offer potential avenues for such applications. The aromatic ring can participate in π-π stacking interactions, a common driving force for self-assembly. Furthermore, the alkyne group could be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the molecule to surfaces or other building blocks for the programmed assembly of nanostructures. The development of these applications remains an area for future research.

Ligand and Catalyst Precursor Design in Catalysis

The molecular structure of this compound and its derivatives makes it a highly versatile precursor for designing ligands used in coordination chemistry and catalysis. Both the alkyne and the potential for an aryl-bromide functionality can be exploited to create sophisticated ligand architectures.

The bromine atom on the propargyl chain can be substituted by a donor atom (like phosphorus, nitrogen, or sulfur) to create a hemilabile ligand, where one part of the ligand can reversibly bind to a metal center. More commonly, the molecule would first be transformed. For instance, the aryl-bromide version of the molecule could undergo a cross-coupling reaction to introduce a phosphine (B1218219), pyridine, or other coordinating group.

Studies on related systems, such as bromo-manganese(II) complexes with pyrazole-triazine ligands, demonstrate how bromo-containing organic molecules can be integrated into catalytically active metal centers. mdpi.com The bromide ion itself can be part of the final coordination sphere of the metal complex. mdpi.com

The alkyne group is also a valuable handle for ligand synthesis. It can be used in several ways:

Direct Coordination: The alkyne's π-system can coordinate directly to a transition metal.

Click Chemistry: As mentioned, the terminal alkyne is a perfect functional group for click reactions, allowing it to be attached to a larger, pre-formed ligand scaffold.

Conversion to other Ligands: The alkyne can be hydrogenated to an alkene or alkane, or it can undergo cycloaddition reactions to form heterocyclic rings that can act as ligands.

The ability to perform selective modifications at different points on the molecule allows for the systematic tuning of a ligand's steric and electronic properties, which is crucial for optimizing the performance of a catalyst.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-bromo-3-(prop-1-ynyl)benzene |

| (3-bromo-1-propyn-1-yl)-benzene |

| (prop-2-ynyloxy)benzene |

| 1-bromo-3-methylbenzene |

| 4-bromo-2-nitrotoluene |

| 4-chloro-2-propylbenzenesulfonic acid |

| Triphenylmethane |

| 4-Chloropyridine |

| 4-dimethylaminopyridine |

| 2,4,5-trichlorophenol |

| Hexachlorophene |

| 1-phenylpropene |

| (1-bromopropyl)benzene |

| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene |

| 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene |

| 1-nitro-4-(prop-2-ynyloxy)benzene |

| 2-bromo-4-methyl phenol |

| 2,4-bis(3,5dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine |

| (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one |

| 4-methylacetophenone |

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene in a laboratory setting?

Methodological Answer: The synthesis of this compound typically involves introducing the bromoalkyne moiety to a pre-functionalized aromatic ring. A plausible route includes:

Alkynylation : Use a Sonogashira coupling between 3-methylphenylacetylene and 1,3-dibromopropane under Pd/Cu catalysis (e.g., PdCl₂(PPh₃)₂ and CuI in acetonitrile) to form the propargyl intermediate .

Bromination : Treat the intermediate with N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in acidic conditions to install the terminal bromine atom, as demonstrated in analogous bromomethylation reactions .

Purification : Employ column chromatography or recrystallization for isolation, followed by characterization via ¹H/¹³C NMR and HRMS to confirm structure and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H NMR : Expect signals for the methyl group (~δ 2.3 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm, multiplet). The terminal alkyne proton is absent due to bromination, but adjacent protons may show coupling patterns .

- ¹³C NMR : Peaks for the alkyne carbons (δ 70–90 ppm) and brominated carbon (δ 30–40 ppm) are critical. Aromatic carbons appear between δ 120–140 ppm .

- HRMS : The molecular ion peak (M⁺) should match the exact mass of C₁₀H₉Br (209.086 g/mol) .

- IR Spectroscopy : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and C-Br vibration (~500–700 cm⁻¹) .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

Methodological Answer:

- Cross-Coupling Reactions : The bromoalkyne group participates in Sonogashira, Suzuki, or Heck reactions. For example, coupling with aryl boronic acids under Pd catalysis forms extended π-conjugated systems .

- Nucleophilic Substitution : The propargyl bromide can undergo substitution with amines or thiols to generate functionalized intermediates (e.g., propargyl amines) .

- Cycloaddition : The alkyne may engage in [2+2] or Huisgen cycloadditions for heterocycle synthesis .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound as a substrate?

Methodological Answer:

- Catalyst Selection : Use PdCl₂(PPh₃)₂ with CuI as a co-catalyst to enhance alkyne activation .

- Solvent and Base : Optimize in polar aprotic solvents (e.g., acetonitrile) with Et₃N or K₂CO₃ to neutralize HBr byproducts .

- Temperature Control : Reactions often proceed at 60–80°C; higher temperatures may degrade sensitive functional groups. Monitor progress via TLC or GC-MS .

Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, electrostatic potentials, and alkyne reactivity. Basis sets like B3LYP/6-31G* are effective for halogenated aromatics .

- Molecular Dynamics (MD) : Simulate thermal stability by analyzing bond dissociation energies (BDEs) of the C-Br bond under varying conditions .

- Docking Studies : If exploring biological applications, employ AutoDock Vina to predict interactions with enzymatic targets (e.g., acetylcholinesterase) .

Q. What strategies can be employed to resolve contradictory data in the thermal stability analysis of halogenated propargyl aromatic compounds?

Methodological Answer:

- Controlled Decomposition Studies : Conduct thermogravimetric analysis (TGA) at varying heating rates (5–20°C/min) to identify degradation intermediates .

- Isothermal Calorimetry : Measure heat flow under constant temperature to detect exothermic/endothermic events missed in dynamic scans .

- Cross-Validation : Compare results with computational models (e.g., Arrhenius plots) to reconcile experimental and theoretical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.